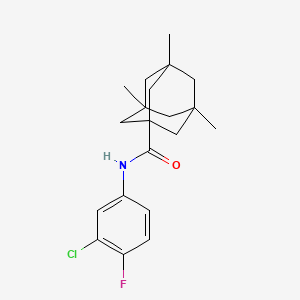

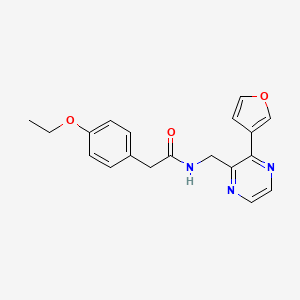

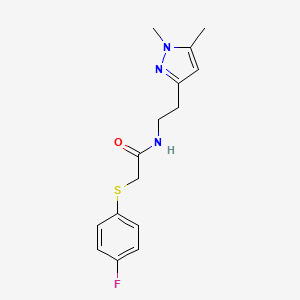

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel protein found in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene lead to cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.

Applications De Recherche Scientifique

Anticancer Efficacy

The compound has shown significant anticancer efficacy in human colorectal cancer (CRC) cell lines . It was found to have the highest anticancer efficacy and selectivity in the colorectal cancer cell lines, HCT116, HT29, and SW620 . The compound induced apoptosis by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .

Antibacterial Activity

The compound has demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . This suggests that it could be potentially used in the development of new antibacterial drugs.

Inhibition of AbTYR

The compound has shown significant inhibitory activity against AbTYR . AbTYR is a key enzyme involved in melanin biosynthesis, and its inhibition can lead to potential applications in the treatment of hyperpigmentation disorders.

Antifungal Activity

Thiazole derivatives, which the compound is a part of, have been found to have antifungal properties . This suggests that the compound could potentially be used in the development of new antifungal drugs.

Antiretroviral Activity

Thiazole derivatives have also been found to improve the efficacy of drugs used for the treatment of HIV infections . This suggests that the compound could potentially be used in the development of new antiretroviral drugs.

Anti-inflammatory Activity

Thiazole derivatives have been found to have anti-inflammatory properties . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClFNO/c1-17-7-18(2)9-19(3,8-17)12-20(10-17,11-18)16(24)23-13-4-5-15(22)14(21)6-13/h4-6H,7-12H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAMRQAIZXZKME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC4=CC(=C(C=C4)F)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid](/img/structure/B2548866.png)

![2-[(4-Methylbenzyl)thio]thiophene](/img/structure/B2548867.png)

![7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid](/img/structure/B2548874.png)

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)

![2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2548885.png)